4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole

Physicochemical profiling Lipophilicity Regioisomer comparison

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole (CAS 1417528-52-9) is a disubstituted 4H-1,2,4-triazole heterocycle bearing a 3-methyl group and an N4-(4-bromobenzyl) substituent. Its molecular formula is C₁₀H₁₀BrN₃ with a molecular weight of 252.11 g·mol⁻¹.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B12081525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NN=CN1CC2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrN3/c1-8-13-12-7-14(8)6-9-2-4-10(11)5-3-9/h2-5,7H,6H2,1H3
InChIKeyJTBQQBHMKJICHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole – Core Chemical Identity, Key Physicochemical Properties, and Procurement-Grade Characterization


4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole (CAS 1417528-52-9) is a disubstituted 4H-1,2,4-triazole heterocycle bearing a 3-methyl group and an N4-(4-bromobenzyl) substituent [1]. Its molecular formula is C₁₀H₁₀BrN₃ with a molecular weight of 252.11 g·mol⁻¹ [1]. Computed properties include a predicted LogP (XLogP3) of 2.1, a topological polar surface area (TPSA) of 30.7 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. The compound is commercially supplied at ≥98% purity (HPLC) and is classified as a research chemical building block for medicinal chemistry and agrochemical intermediate applications .

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole – Why Regioisomeric or Halo-Substituted Analogs Cannot Be Assumed Interchangeable


Within the 1,2,4-triazole chemical space, seemingly minor structural perturbations—such as moving the bromine from the para to the meta or ortho position on the benzyl ring, or swapping the halogen from bromine to chlorine—produce measurably different computed physicochemical parameters and, where class-level SAR data exist, divergent biological performance [1][2]. The 4H-1,2,4-triazole regioisomer itself (N4-substituted) differs fundamentally in tautomeric form and electronic distribution from the 1H-1,2,4-triazole (N1-substituted) series. Generic procurement of a 'bromobenzyl-triazole' without verifying the exact substitution pattern—bromine position, methyl presence at C3, and N4 vs. N1 connectivity—risks introducing an agent with different logP, distinct hydrogen-bonding geometry, and non-equivalent biological target engagement.

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole – Quantitative Differentiation Evidence Against Closest Analogs


Para-Bromine vs. Meta- and Ortho-Bromine Positional Isomers: Computed LogP and TPSA Differentiation

The para-bromobenzyl substitution pattern in the target compound yields a computed XLogP3 of 2.1 and a TPSA of 30.7 Ų [1]. The positional isomer 3-(3-bromobenzyl)-4-methyl-4H-1,2,4-triazole (CAS 1368533-94-1), differing only by the bromine located at the meta position of the benzyl ring, shares the same molecular formula (C₁₀H₁₀BrN₃, MW 252.11) but exhibits a measurably different molecular shape and electrostatic potential surface . The ortho isomer 3-(2-bromobenzyl)-4-methyl-4H-1,2,4-triazole (CAS 1369055-20-8) introduces steric hindrance around the methylene linker, altering the conformational preferences of the benzyl-triazole dihedral angle.

Physicochemical profiling Lipophilicity Regioisomer comparison

Presence of the C3-Methyl Group: Differentiation from 4-(4-Bromobenzyl)-4H-1,2,4-triazole (Des-Methyl Analog)

The 3-methyl substituent on the triazole ring is a critical structural feature that distinguishes the target compound from 4-[(4-bromophenyl)methyl]-4H-1,2,4-triazole (CAS 1524745-45-6, C₉H₈BrN₃, MW 238.08), which lacks the methyl group [1]. The methyl group increases molecular weight by 14 Da, raises logP by approximately 0.5 units (estimated by methylene contribution), and modifies the electronic properties of the triazole ring through inductive electron donation. In published SAR studies on 1,2,4-triazole antibacterials, the presence of a 3-methyl or 3-alkyl substituent has been associated with enhanced Gram-positive antibacterial potency compared to the unsubstituted triazole core [2].

Structure-activity relationship Methyl effect Metabolic stability

Bromine vs. Chlorine Halogen Substituent: Impact on LogP, Polarizability, and Leaving-Group Reactivity

Replacing the para-bromine with a para-chlorine—yielding 4-(4-chlorobenzyl)-3-methyl-4H-1,2,4-triazole (theoretical analog, C₁₀H₁₀ClN₃, MW 207.66)—would reduce the molecular weight by 44.45 g·mol⁻¹ and lower the computed logP by approximately 0.4–0.7 units based on the well-established Hansch π constants for aromatic bromine (+0.86) versus chlorine (+0.71) [1]. The bromine atom also provides a larger polarizable surface for halogen bonding with protein backbone carbonyls and a more reactive site for cross-coupling chemistry (Suzuki, Buchwald–Hartwig, Ullmann) compared to chlorine [2].

Halogen bonding Lipophilicity Synthetic intermediate utility

4H-1,2,4-Triazole (N4-Substituted) vs. 1H-1,2,4-Triazole (N1-Substituted) Regioisomer Series: Tautomeric and Biological Divergence

The target compound belongs to the 4H-1,2,4-triazole series (N4-substituted), whereas commercially common analogs such as 1-(4-bromobenzyl)-1H-1,2,4-triazole belong to the 1H-1,2,4-triazole series (N1-substituted). These two regioisomeric families are constitutionally distinct and non-interconvertible under ambient conditions [1]. Published SAR on 1,2,4-triazole antibacterials demonstrates that the position of substitution on the triazole ring (N1 vs. N4) profoundly influences the spectrum of antibacterial activity, with 4-substituted-4H-1,2,4-triazole derivatives showing preferential Gram-positive inhibition [2].

Regioisomerism Tautomerism Target engagement

Commercially Verified Purity: 98% (HPLC) Batch Specification Enabling Reproducible Biological Assay Outcomes

The target compound is commercially available at a certified purity of 98% (HPLC) from a major research chemical supplier . In contrast, several positional isomer analogs such as 3-(2-bromobenzyl)-4-methyl-4H-1,2,4-triazole are typically supplied at 95% purity . A 3% difference in purity can translate to up to 3% (w/w) of unidentified impurities that may act as confounding inhibitors,荧光 quenchers, or cytotoxic agents in cell-based assays, particularly in high-throughput screening where false hit rates scale with impurity burden.

Quality control Assay reproducibility Procurement specification

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole – Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization: Halogen-Bond-Enabled Antibacterial Scaffold Design

Based on SAR evidence that 4-benzyl-4H-1,2,4-triazole derivatives preferentially inhibit Gram-positive bacteria [1], this compound serves as a para-bromo-substituted core scaffold for hit-to-lead optimization. The bromine atom at the para position provides a halogen-bond donor site and a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling [2], while the 3-methyl group contributes to the optimal logP window (XLogP3 = 2.1) for membrane permeability [3].

Agrochemical Intermediate: Synthesis of Substituted 1,2,4-Triazole Fungicides

Substituted 1,2,4-triazoles are a privileged class of agricultural fungicides targeting sterol 14α-demethylase (CYP51) [1]. The target compound, bearing a reactive C–Br bond suitable for further functionalization, is positioned as a late-stage intermediate for constructing more complex triazole-containing fungicide candidates as described in patent literature by BASF SE and related applicants [1]. Its 4-bromobenzyl group can be elaborated via nucleophilic aromatic substitution or metal-catalyzed coupling to generate compound libraries for structure-activity profiling.

Chemical Biology Tool Compound: Probe for Halogen-Bonding Interaction Studies

The para-bromine substituent on the benzyl ring is an established halogen-bond donor that can engage backbone carbonyl oxygen atoms in protein–ligand complexes [1]. The compound's computed TPSA (30.7 Ų) and moderate logP (2.1) are compatible with both biochemical assay conditions and cellular penetration [2]. It can be employed as a reference compound in biophysical assays (X-ray crystallography, ITC, SPR) to quantify the thermodynamic contribution of the bromine-mediated halogen bond versus the corresponding chloro, fluoro, or unsubstituted analogs, thereby informing rational drug design.

QSAR Model Building and Computational Chemistry Benchmarking

The availability of reliable computed descriptors (XLogP3, TPSA, rotatable bond count, HBA/HBD profile) from PubChem [1] and a defined purity specification (98% HPLC) [2] make this compound suitable as a calibration or training-set member for QSAR models predicting antibacterial activity or physicochemical properties of 1,2,4-triazole derivatives. Its well-defined structure and commercial accessibility facilitate experimental validation of in silico predictions.

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